- Discovery of new C3aR ligands. Amino-piperidine derivativesBioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3262-3265,
Cas no 944997-60-8 (C3a receptor agonist 1)

C3a receptor agonist 1 structure
Nome del prodotto:C3a receptor agonist 1
C3a receptor agonist 1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide
- 2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide
- α-Cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]benzeneacetamide (ACI)
- C3a receptor agonist 1
- a-cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]-benzeneacetamide
- GTPL11252
- 944997-60-8
- compound 7 [PMID: 17459702]
- HY-128132
- BDBM50423085
- SCHEMBL14335900
- F87576
- CS-0095343
- AKOS028114559
- Complement 3a Receptor Agonist
- DA-61979
- C3A Receptor Agonist, >=98% (HPLC), solid
- CHEMBL535625
- CHEMBL390036
- MS-27755
- C3A Receptor Agonist
- 2-cyclohexyl-2-phenyl-N-(1-(3-(pyridin-3-yl)propanoyl)piperidin-4-yl)acetamide
- DTXSID90659061
-
- Inchi: 1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32)
- Chiave InChI: RMFOYNMWESQGBZ-UHFFFAOYSA-N
- Sorrisi: O=C(CCC1C=CC=NC=1)N1CCC(NC(C(C2CCCCC2)C2C=CC=CC=2)=O)CC1
Proprietà calcolate
- Massa esatta: 433.273
- Massa monoisotopica: 433.273
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 32
- Conta legami ruotabili: 7
- Complessità: 590
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 62.3A^2
- XLogP3: 4.8
C3a receptor agonist 1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C913172-1mg |
C3a Receptor Agonist |
944997-60-8 | 98% | 1mg |
¥2,231.10 | 2022-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70408-1mg |
C3a Receptor Agonist |
944997-60-8 | 98% | 1mg |
¥1396.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70408-5mg |
C3a Receptor Agonist |
944997-60-8 | 98% | 5mg |
¥6069.00 | 2022-04-26 | |
MedChemExpress | HY-128132-5mg |
C3a receptor agonist 1 |
944997-60-8 | 98.04% | 5mg |
¥4500 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214644A-5 mg |
C3A Receptor Agonist, |
944997-60-8 | ≥98% | 5mg |
¥4,813.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214644-1 mg |
C3A Receptor Agonist, |
944997-60-8 | ≥98% | 1mg |
¥1,203.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214644-1mg |
C3A Receptor Agonist, |
944997-60-8 | ≥98% | 1mg |
¥1203.00 | 2023-09-05 | |
1PlusChem | 1P005X36-5mg |
C3a Receptor Agonist |
944997-60-8 | 95% | 5mg |
$258.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214644A-5mg |
C3A Receptor Agonist, |
944997-60-8 | ≥98% | 5mg |
¥4813.00 | 2023-09-05 | |
A2B Chem LLC | AC75362-25mg |
C3A Receptor Agonist |
944997-60-8 | ≥98% | 25mg |
$1047.00 | 2024-04-19 |
C3a receptor agonist 1 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide
Riferimento
C3a receptor agonist 1 Raw materials
C3a receptor agonist 1 Preparation Products
C3a receptor agonist 1 Letteratura correlata
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
944997-60-8 (C3a receptor agonist 1) Prodotti correlati
- 2171966-50-8(4-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}-N-methylformamido)butanoic acid)
- 2319808-94-9(N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-pyrazole-4-sulfonamide)
- 2137418-35-8((1R)-1-(6-chloro-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine)
- 1263093-92-0([1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride)
- 1261847-02-2(3-Chloro-4-nitro-2'-(trifluoromethyl)biphenyl)
- 1998216-51-5(methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride)
- 893574-77-1((2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine)
- 1191063-30-5(Tert-butyl 4-bromophenethyl(methyl)carbamate)
- 681174-61-8(N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 1547380-29-9(1-(2,6-dimethylphenyl)-2,2-difluoroethan-1-amine)
Fornitori consigliati
atkchemica
(CAS:944997-60-8)C3a receptor agonist 1

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:944997-60-8)C3a receptor agonist 1

Purezza:99%/99%/99%/99%
Quantità:1mg/5mg/10mg/25mg
Prezzo ($):169.0/514.0/747.0/1153.0